molecular formula C23H18FN3O3 B11310064 2-(4-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

2-(4-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B11310064
M. Wt: 403.4 g/mol
InChI Key: HEQFDSDDOQIWIK-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The phenyl group is introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the fluorophenoxy derivative with the oxadiazole-containing intermediate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effect on cellular pathways.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
  • 2-(4-bromophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Uniqueness

2-(4-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C23H18FN3O3/c1-15(29-20-13-9-18(24)10-14-20)22(28)25-19-11-7-17(8-12-19)23-26-21(27-30-23)16-5-3-2-4-6-16/h2-15H,1H3,(H,25,28)

InChI Key

HEQFDSDDOQIWIK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

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